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molecular formula C10H12O3 B093258 4-Ethoxy-3-methoxybenzaldehyde CAS No. 120-25-2

4-Ethoxy-3-methoxybenzaldehyde

Cat. No. B093258
M. Wt: 180.2 g/mol
InChI Key: BERFDQAMXIBOHM-UHFFFAOYSA-N
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Patent
US07838706B2

Procedure details

A 1-liter four-necked flask fitted with thermometer, mechanical stirrer, and reflux condenser was charged with 62 g 4-hydroxy-3-methoxybenzaldehyde (0.41 mol) and 400 ml isopropyl alcohol. The mixture was stirred for 20 min, and then a 120 ml water solution containing 5 g 18-crown-6 ether and 106.3 g sodium hydroxide (2.66 mol) was gradually dropped thereto using a constant pressure funnel. After dropping, the mixture was stirred for 30 min, and then heated to 60° C. At this temperature, 67.3 g ethyl bromide (0.62 mol) was introduced within 5-6 hours and the reaction was monitored with TLC. After the reaction finished, the mixture was cooled to 15° C., and 400 ml water was then added to quench the reaction. The resulting mixture was extracted three times with ether (300 ml×3). The organic layer was washed with water to pH=7, and dried with anhydrous magnesium sulfate. Part of the ether was removed by flash distillation and then large amount of petroleum ether was added to precipitate crude product. The crude product was recrystallized from diethyl ether/petroleum ether to give 67 g 4-ethoxy-3-methoxybenzaldehyde in a yield of 91%. 1H-NMR (ppm) δ: 9.87 (1H, s; —CHO); 7.31 (1H, m; 2-ArH); 7.26 (1H, m; 6-ArH); 6.86 (1H, m; 5-ArH); 3.98 (2H, q; —CH2); 3.73 (3H, s; —OCH3); 1.42 (3H, t; —CH3). MS (m/Z): 180 (M+).
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
106.3 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].[CH:12](O)(C)[CH3:13].[OH-].[Na+].C(Br)C>C1OCCOCCOCCOCCOCCOC1.O>[CH2:12]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
67.3 g
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
106.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter four-necked flask fitted with thermometer, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
was gradually dropped
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted three times with ether (300 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with water to pH=7
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Part of the ether was removed by flash distillation
ADDITION
Type
ADDITION
Details
large amount of petroleum ether was added
CUSTOM
Type
CUSTOM
Details
to precipitate crude product
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from diethyl ether/petroleum ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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